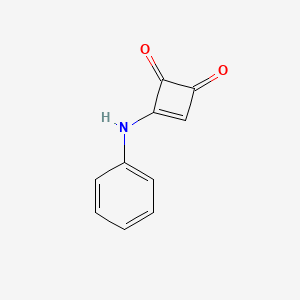
3-Anilinocyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilinocyclobut-3-ene-1,2-dione is a cyclic organic compound characterized by a cyclobutene ring with an aniline group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilinocyclobut-3-ene-1,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline with maleic anhydride, followed by cyclization to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Anilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-Anilinocyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for developing new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Anilinocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of ATP synthase or other critical enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with different substituents on the cyclobutene ring.
3-(Morpholin-4-yl)propane-2,3-dione: Another cyclic compound with different functional groups.
Uniqueness
3-Anilinocyclobut-3-ene-1,2-dione is unique due to the presence of the aniline group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with desired biological or material properties.
Properties
CAS No. |
65842-68-4 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-anilinocyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-6-8(10(9)13)11-7-4-2-1-3-5-7/h1-6,11H |
InChI Key |
QRPXTXRYGMLLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


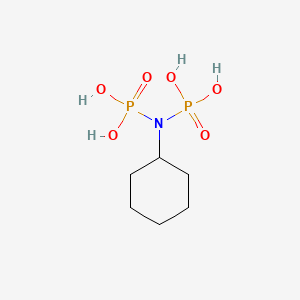

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
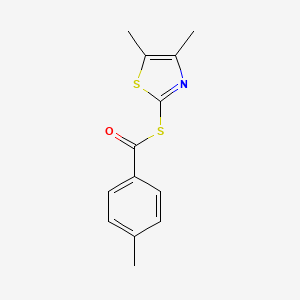
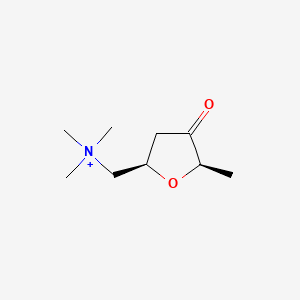
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
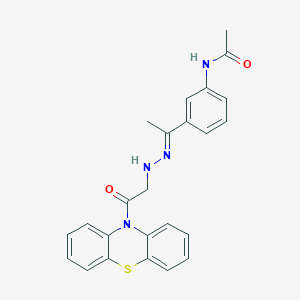
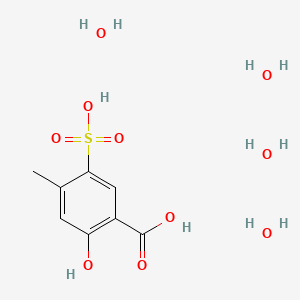
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
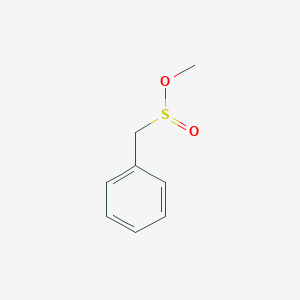
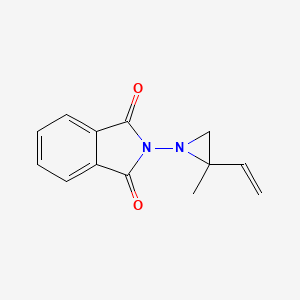

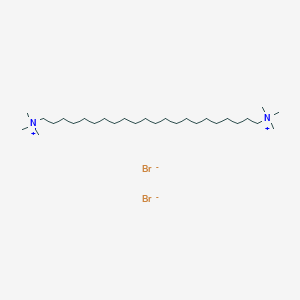
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
